(2-(Dimethylamino)phenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of (2-(Dimethylamino)phenyl)methanol involves the formation of stable salts with acids in water, as demonstrated through X-ray crystallographic analysis (Zhang et al., 2015). Additionally, the synthesis of related compounds provides insights into the synthesis strategies for (2-(Dimethylamino)phenyl)methanol derivatives and their chemical behavior under different conditions.
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy have been employed to characterize the molecular structure of (2-(Dimethylamino)phenyl)methanol and its derivatives. Studies reveal the presence of zwitterionic hydrogen bonds and the influence of anions on the hydrogen-bond structure of the organic cation (Zhang et al., 2015). The molecular structure undergoes conformational conversions influenced by hydrogen bonding, highlighting the compound's dynamic behavior in solution (Niu et al., 2015).
Chemical Reactions and Properties
(2-(Dimethylamino)phenyl)methanol participates in various chemical reactions, demonstrating its reactivity and the role of its molecular structure in these processes. For example, the compound's interaction with different solvents and its solvatochromic fluorescence properties have been studied, showing how the molecular environment influences its behavior (Singh & Darshi, 2004).
Physical Properties Analysis
The physical properties of (2-(Dimethylamino)phenyl)methanol, including its solvatochromic fluorescence and excited-state intramolecular proton transfer (ESIPT) processes, are significantly influenced by solvent environment. These studies contribute to our understanding of how the compound's physical properties are affected by its surroundings (Chen et al., 2019).
Chemical Properties Analysis
The chemical properties of (2-(Dimethylamino)phenyl)methanol, such as its reactivity in forming complexes and its behavior in various chemical reactions, have been explored through different studies. For instance, the formation of hydrogen bonding interactions and their effects on electronic absorption and emission transitions highlight the compound's unique chemical characteristics (Pivovarenko et al., 2004).
Scientific Research Applications
X-ray Structure and Conformational Studies
(2-(Dimethylamino)phenyl)methanol forms stable salts with acids in water, which have been analyzed using X-ray crystallography. This analysis revealed the organic cation structure in these salts and the role of anions in hydrogen-bonding structure. This compound's conformers and their conversions, influenced by hydrogen bonds, have been studied through NMR, EA, ESI-MS, and X-ray diffraction techniques. These studies provide insights into the hydrogen bond's role in both intra- and inter-conformational conversions of molecules (Zhang et al., 2015).
Photophysical and Photochemical Properties
The compound's interaction with other chemicals, such as the HOF-methanol complex, has been explored. Researchers have used density functional theory (DFT) and time-dependent DFT to understand the hydrogen bond structure and mechanism of alcohol monitoring by HOF. This includes analyzing hydrogen bond parameters, infrared spectra, and frontier molecular orbitals, providing insights into excited state intramolecular proton transfer (ESIPT) processes (Liu et al., 2019).
Molecular Logic Devices
1,3,5-Triarylpyrazolines, which incorporate (2-(Dimethylamino)phenyl)methanol derivatives, are studied as molecular logic devices. These operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, demonstrating the utility of this compound in molecular electronics and sensor applications (ZammitRamon et al., 2015).
Fluorescence Studies and Bioconjugates
The fluorescence properties of derivatives of (2-(Dimethylamino)phenyl)methanol have been examined in different media. These studies focus on understanding the solvatochromic fluorescence behavior and the potential of these compounds as fluorescence probes in bioconjugates with serum albumins. Such research is significant for biomedical applications like imaging and diagnostics (Singh & Darshi, 2004).
Electroluminescent Conjugated Polyelectrolytes
Research on conjugated polyelectrolytes incorporating derivatives of (2-(Dimethylamino)phenyl)methanol has been conducted, focusing on their synthesis and photophysical properties. These materials have applications in electroluminescent devices, showcasing the potential of this compound in advanced material science and technology (Huang et al., 2004).
properties
IUPAC Name |
[2-(dimethylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMNUXTRORHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197023 | |
Record name | Benzenemethanol, 2-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethylamino)phenyl)methanol | |
CAS RN |
4707-56-6 | |
Record name | Benzenemethanol, 2-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(dimethylamino)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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